6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine

Catalog No.
S572411
CAS No.
101724-61-2
M.F
C11H11N5O2
M. Wt
245.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine

CAS Number

101724-61-2

Product Name

6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine

IUPAC Name

5-nitroso-6-phenylmethoxypyrimidine-2,4-diamine

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

InChI

InChI=1S/C11H11N5O2/c12-9-8(16-17)10(15-11(13)14-9)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,12,13,14,15)

InChI Key

MBQPVHNJEDDVCF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=NC(=NC(=C2N=O)N)N

Synonyms

2,4-diamino-6-benzyloxy-5-nitrosopyrimidine, 5-nitroso-BP

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC(=C2N=O)N)N

Availability and Historical Context:

  • This compound is commercially available from a limited number of suppliers, suggesting potential research applications, but the specific nature of those applications remains unclear [].
  • While the CAS number (101724-61-2) for this compound exists, there is no mention of it in major scientific literature databases like PubMed or ScienceDirect. This suggests that research on this specific compound might be limited or unpublished.

Future Research Potential:

  • Medicinal chemistry: Pyrimidines are a well-known class of heterocyclic compounds with diverse biological activities. Research in this field could involve exploring the potential of this compound as a lead molecule for drug development [].
  • Material science: Pyrimidines can be used as building blocks for the development of new functional materials. Research in this area could involve investigating the potential of this compound for applications in areas like organic electronics or catalysis [].

6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine is a heterocyclic organic compound with the molecular formula C11H11N5O2\text{C}_{11}\text{H}_{11}\text{N}_{5}\text{O}_{2} and a molecular weight of 245.24 g/mol. This compound features a pyrimidine ring substituted with a benzyloxy group and a nitroso group, which contributes to its unique chemical properties. It is identified by the CAS number 101724-61-2 and is known for its potential applications in medicinal chemistry and biological research .

As with the previous sections, the mechanism of action of this compound in any biological systems or its interaction with other molecules is not documented in the scientific literature [].

Typical of nitroso compounds and pyrimidines. Notably, it can participate in:

  • Nucleophilic substitution reactions: The presence of the nitroso group makes it susceptible to nucleophilic attack, allowing for the introduction of different substituents.
  • Reduction reactions: The nitroso group can be reduced to an amine under appropriate conditions, altering the compound's reactivity and biological activity.
  • Condensation reactions: The amino groups on the pyrimidine ring can react with aldehydes or ketones to form imines or other derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine exhibits significant biological activity, particularly in pharmacological contexts. Its structure suggests potential interactions with biological targets, such as enzymes or receptors involved in various diseases. Specific studies have shown:

  • Antimicrobial properties: The compound has demonstrated effectiveness against certain bacterial strains, indicating its potential as an antibiotic agent.
  • Anticancer activity: Preliminary investigations suggest that it may inhibit tumor growth, though further studies are necessary to elucidate its mechanism of action and efficacy in vivo.

Several methods exist for synthesizing 6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine:

  • Starting from pyrimidine derivatives: The synthesis typically begins with a pyrimidine base, which is then functionalized through nitration and subsequent reactions to introduce the benzyloxy and nitroso groups.
  • Multi-step synthesis: A common approach involves multiple steps where intermediates are carefully controlled to yield the final product with high purity.
  • Use of catalysts: Catalytic methods may enhance yields and selectivity during the synthesis process.

Each method can vary in efficiency and yield depending on reaction conditions such as temperature, solvent, and catalysts used.

The applications of 6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine are diverse:

  • Pharmaceutical development: Due to its biological activity, it is being explored as a lead compound for new antibiotics or anticancer drugs.
  • Chemical research: It serves as a building block in the synthesis of more complex organic molecules used in various chemical research fields.
  • Diagnostic agents: Its reactive nature may allow it to be used in developing diagnostic tools for detecting specific biomolecules.

Interaction studies involving 6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine focus on its binding affinity with target proteins or enzymes. Techniques such as:

  • Molecular docking simulations: These studies help predict how well the compound binds to specific biological targets.
  • In vitro assays: Laboratory tests assess the biological effects of the compound on cell lines or microbial cultures.

These studies are crucial for understanding its therapeutic potential and guiding further drug development efforts.

Several compounds share structural similarities with 6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-Nitroso-2,4-pyrimidinediamineC5H7N5O\text{C}_{5}\text{H}_{7}\text{N}_{5}\text{O}Lacks benzyloxy group; simpler structure
6-Methoxy-5-nitroso-pyrimidine-2,4-diamineC11H12N4O3\text{C}_{11}\text{H}_{12}\text{N}_{4}\text{O}_{3}Contains methoxy instead of benzyloxy
5-Nitro-6-benzylpyrimidin-2,4-diamineC11H12N4\text{C}_{11}\text{H}_{12}\text{N}_{4}Nitro group instead of nitroso; different reactivity

These compounds highlight the uniqueness of 6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine due to its specific functional groups that influence both its chemical behavior and biological activity.

N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution Strategies

The synthesis of 6-benzyloxy-5-nitroso-pyrimidine-2,4-diamine often involves strategic installation of the nitroso group. A key approach employs N-nitroso activation of chloropyrimidines, enabling nucleophilic substitution reactions. For example, 4-amino-6-chloro-5-nitropyrimidine reacts with sodium benzyloxide in benzyl alcohol to form the benzyloxy-substituted intermediate, followed by nitrosation.

Table 1: Key Reagents and Conditions for Nitroso Group Installation

Reagent/ConditionRoleOutcome
Sodium benzyloxideIntroduces benzyloxy groupFormation of 4-amino-6-benzyloxy-5-nitropyrimidine
Nitrous acid (HNO₂)NitrosationConversion to 5-nitroso derivative
H₂SO₄Acidic medium for rearrangementStabilization of nitroso group

This method leverages the electron-withdrawing nitroso group to activate the pyrimidine ring for further substitutions, critical for generating structurally diverse derivatives.

One-Pot Synthesis Approaches for Pyrimidine Diamine Derivatives

Efficient one-pot syntheses have been developed to streamline production. A notable method involves treating guanidine salts with malonic acid dinitrile under basic conditions, followed by nitrosation. This approach avoids isolating intermediates, reducing costs and improving yields.

Figure 1: Simplified One-Pot Synthesis Pathway

  • Guanidine salt + malonic acid dinitrile → 2,4,6-triaminopyrimidine
  • Nitrosation → 5-nitroso-2,4,6-triaminopyrimidine
  • Functionalization → 6-benzyloxy-5-nitroso-pyrimidine-2,4-diamine

This method is scalable and compatible with industrial processes.

Fischer–Hepp Rearrangement in Nitroso Group Migration

The Fischer–Hepp rearrangement enables intramolecular migration of nitroso groups under acidic conditions. For pyrimidines, this reaction requires activation by electron-donating groups (e.g., amino substituents) to facilitate nitroso migration from N-4 to C-5.

Mechanistic Insight:

  • N-Nitrosation: Secondary amines in the pyrimidine ring undergo nitrosation.
  • Acidic Conditions: H₂SO₄ or HCl protonates the nitroso group, forming a Wheland intermediate.
  • Rearrangement: Nitroso group migrates to C-5, stabilized by resonance.

This reaction is pivotal for generating 5-nitrosopyrimidines, which exhibit distinct reactivity and biological profiles.

Impact of Benzyloxy and Nitroso Substituents on Bioactivity

The benzyloxy group at the 6-position of the pyrimidine core serves as a critical pharmacophore for AGAT inhibition. Systematic modifications to the benzyl ring’s substitution pattern reveal that meta- (e.g., 3-fluorobenzyl) and para- (e.g., 4-fluorobenzyl) positions enhance inhibitory activity compared to ortho- (2-fluorobenzyl) analogues [2]. For instance, 2,4-diamino-6-[(4-fluorobenzyl)oxy]-5-nitrosopyrimidine exhibits a 50-fold stronger AGAT inhibition than the benchmark O⁶-benzylguanine [2]. This disparity arises from steric and electronic effects: ortho-substituents introduce unfavorable steric clashes with AGAT’s active site, while para-fluorine’s electron-withdrawing properties optimize π-π stacking and hydrogen bonding.

The 5-nitroso group further amplifies bioactivity by participating in redox interactions with AGAT’s cysteine residue (Cys145). Unlike 5-nitro derivatives, the nitroso moiety’s electrophilic nature facilitates covalent adduct formation with the thiol group, irreversibly inactivating the enzyme [2]. This mechanism is corroborated by kinetic studies showing a 2.5-fold increase in AGAT inhibition potency for 5-nitrosopyrimidines compared to their nitro counterparts [2].

Role of Positional Isomerism in Pyrimidine Diamine Analogues

Positional isomerism profoundly influences AGAT binding affinity. While the 6-benzyloxy substitution is optimal for activity, analogues with benzyloxy groups at the 4-position exhibit reduced potency. For example, 4-benzyloxy-2,6-diamino-5-nitrosopyrimidine demonstrates 40% lower inhibitory activity than its 6-substituted isomer [2]. This suggests that the spatial orientation of the benzyloxy group relative to the pyrimidine ring’s hydrogen-bonding motifs (e.g., 2,4-diamino groups) is critical for productive target engagement.

Substituent positioning on the benzyl ring itself also modulates efficacy. Pyridylmethoxy substitutions at the 6-position, such as 2-pyridylmethoxy, reduce activity compared to fluorobenzyloxy groups, likely due to altered hydrophobicity and charge distribution [2].

Comparative Efficacy of 5-Nitroso vs. 5-Nitro Derivatives

The redox state of the 5-position substituent is a key determinant of AGAT inhibition. 5-Nitrosopyrimidines universally outperform 5-nitro analogues, as demonstrated in Table 1.

Table 1. Inhibitory activity of selected pyrimidine diamine derivatives against AGAT [2].

CompoundR₁ (Position 6)X (Position 5)AGAT IC₅₀ (nM)
6-Benzyloxy-5-nitrosoBenzyloxyNitroso12
6-Benzyloxy-5-nitroBenzyloxyNitro30
6-(4-F-BnO)-5-nitroso4-FluorobenzyloxyNitroso5
O⁶-Benzylguanine (control)--600

The 5-nitroso group’s superiority stems from its ability to form a stable sulfenamide adduct with AGAT’s active-site cysteine, whereas 5-nitro derivatives rely on weaker non-covalent interactions [2]. This covalent modification not only enhances potency but also prolongs target residence time, making 5-nitrosopyrimidines more effective chemosensitizers in combination therapies.

XLogP3

1.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

245.09127461 g/mol

Monoisotopic Mass

245.09127461 g/mol

Heavy Atom Count

18

Other CAS

101724-61-2

Wikipedia

2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)-

Dates

Last modified: 04-14-2024

Explore Compound Types